2-Oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylic acid
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Overview
Description
2-Oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylic acid is a heterocyclic compound with a unique structure that combines an imidazole ring fused to a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 2-Oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylic acid, also known as EN300-7434209, are the enzymes Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes are responsible for regulating the synthesis of prostaglandins, which are chemical mediators involved in inflammation and other physiological processes .
Mode of Action
This compound interacts with its targets, COX-1 and COX-2, by binding to their active pockets . This binding inhibits the enzymatic activity of COX-1 and COX-2, thereby reducing the production of prostaglandins . An in vitro analysis showed that this compound preferentially inhibits COX-2 .
Biochemical Pathways
By inhibiting COX-1 and COX-2, this compound affects the biochemical pathway of prostaglandin synthesis . This leads to a decrease in the production of prostaglandins, which in turn can reduce inflammation and pain, as prostaglandins are known to mediate these physiological responses .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the production of prostaglandins through the inhibition of COX-1 and COX-2, this compound can effectively reduce inflammation and associated pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylic acid typically involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline to form 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione. This intermediate then reacts with active methylene nitriles to afford the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as employing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
2-Oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to inhibit specific enzymes and pathways involved in disease processes.
Industry: The compound is used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-dihydropyridine-3-carboxylic acid: This compound shares a similar pyridine ring structure but differs in the position and nature of the functional groups.
Imidazo[1,2-a]pyridine-7-carboxylic acid: Another related compound with a different fusion pattern of the imidazole and pyridine rings.
Uniqueness
2-Oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple enzymes involved in disease pathways makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
2-oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-6(12)3-1-8-2-4-5(3)10-7(13)9-4/h1-2H,(H,11,12)(H2,9,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMRQJDLXFNOPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=N1)NC(=O)N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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